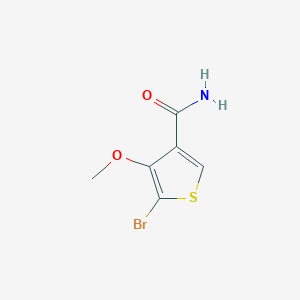

5-Bromo-4-methoxythiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-4-methoxythiophene-3-carboxamide involves multi-step reactions, including bromination, methoxylation, and carboxamide formation. Hirokawa et al. described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing techniques applicable to thiophene derivatives. This process involves regioselective methoxylation and successive oxidation steps, yielding the desired product with significant yield (Hirokawa, Horikawa, & Kato, 2000). Similarly, Bar and Martin synthesized a thiophene derivative through direct lithiations and bromination, indicating a methodology that could be adapted for 5-Bromo-4-methoxythiophene-3-carboxamide synthesis (Bar & Martin, 2021).

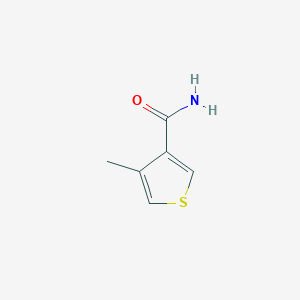

Molecular Structure Analysis

Molecular structure determination often employs techniques such as NMR, mass spectra, and X-ray crystallography. Kumara et al. conducted a detailed analysis of a pyrazole derivative's molecular structure, showcasing an approach that can be applied to analyze 5-Bromo-4-methoxythiophene-3-carboxamide. They used a combination of spectroscopic methods and single crystal X-ray diffraction studies to confirm the compound's structure and investigate its molecular interactions (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Chemical properties of thiophene derivatives, including reactivity and interaction with other substances, can be complex. Shepelenko et al. reported the synthesis of asymmetric dihetarylethenes, indicating the diverse reactivity of thiophene compounds under various conditions, leading to products with photochromic and fluorescent properties (Shepelenko et al., 2014). This highlights the potential chemical behaviors that 5-Bromo-4-methoxythiophene-3-carboxamide may exhibit under different synthetic and environmental conditions.

Physical Properties Analysis

Understanding the physical properties such as melting point, solubility, and stability is crucial for the application and handling of chemical compounds. While specific studies on 5-Bromo-4-methoxythiophene-3-carboxamide are not available, insights can be drawn from related research. For example, the study by Cihaner and Önal on the electrochemical synthesis and properties of a polythiophene derivative provides information on the electrochemical characteristics and stability of thiophene-based compounds, which could be relevant to the physical properties of 5-Bromo-4-methoxythiophene-3-carboxamide (Cihaner & Önal, 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 5-Bromo-4-methoxythiophene-3-carboxamide in different chemical environments. Research similar to the work by Gronowitz, Hallberg, and Glennow on the reaction of methoxide ion with bromoiodothiophenes can provide a foundation for understanding the reactivity patterns and chemical stability of 5-Bromo-4-methoxythiophene-3-carboxamide (Gronowitz, Hallberg, & Glennow, 1980).

科学的研究の応用

Synthesis of Bioactive Molecules

Research has explored the synthesis of compounds that are critical for developing bioactive molecules, including potential pharmaceutical agents. For instance, the reaction of methoxide ion with bromoiodothiophenes, including derivatives similar to "5-Bromo-4-methoxythiophene-3-carboxamide," has been shown to lead to the formation of bromo-methoxythiophenes, which are valuable intermediates in organic synthesis (Gronowitz, Hallberg, & Glennow, 1980). These intermediates can be further manipulated to create a variety of bioactive compounds, showcasing the versatility of "5-Bromo-4-methoxythiophene-3-carboxamide" in the synthesis of pharmaceuticals.

Development of Polymer Materials

"5-Bromo-4-methoxythiophene-3-carboxamide" and its derivatives are also pivotal in the field of materials science, particularly in the synthesis of novel polymer materials. For example, the post-polymerization functionalization approach has been used to create highly water-soluble, well-defined regioregular head-to-tail glycopolythiophenes (Xue, Luo, & Liu, 2007). These polymers have potential applications in biotechnology and materials science, demonstrating the compound's utility beyond mere chemical synthesis to the creation of advanced materials with specific functional properties.

Photostabilization of Polymers

Additionally, derivatives of "5-Bromo-4-methoxythiophene-3-carboxamide" have been investigated for their utility in enhancing the photostability of polymers. Specifically, new thiophene derivatives have shown effectiveness as photostabilizers for rigid poly(vinyl chloride), suggesting that "5-Bromo-4-methoxythiophene-3-carboxamide" can contribute to the development of materials with improved durability against UV radiation (Balakit et al., 2015).

特性

IUPAC Name |

5-bromo-4-methoxythiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKDDRFEYVPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384814 |

Source

|

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methoxythiophene-3-carboxamide | |

CAS RN |

175201-53-3 |

Source

|

| Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)